Chloroacetylglycyl-D,L-phenylalanine

Description

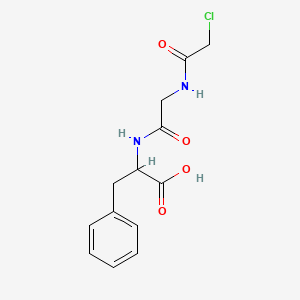

Structure

2D Structure

3D Structure

Properties

CAS No. |

82784-65-4 |

|---|---|

Molecular Formula |

C13H15ClN2O4 |

Molecular Weight |

298.72 g/mol |

IUPAC Name |

2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C13H15ClN2O4/c14-7-11(17)15-8-12(18)16-10(13(19)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,17)(H,16,18)(H,19,20) |

InChI Key |

FZPAZQPQIBPMHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CCl |

Origin of Product |

United States |

Advanced Synthetic Strategies for Chloroacetylglycyl D,l Phenylalanine and Its Analogs

Chemical Synthesis Methodologies for Chloroacetylated Dipeptides

Chemical synthesis remains a fundamental approach for constructing chloroacetylated dipeptides. Methodologies have evolved to optimize reaction conditions, improve yields, and adapt to different synthesis platforms, including both solution-phase and solid-phase techniques.

Optimization of Solution-Phase Peptide Coupling Reactions

Solution-phase peptide synthesis (LPPS) is a conventional method that relies on effective coupling reagents to form the amide bond between amino acids. americanpeptidesociety.org The primary challenge in coupling reactions is activating the carboxyl group of one amino acid to facilitate its reaction with the amino group of another, while minimizing side reactions, most notably racemization. americanpeptidesociety.orgnih.gov

Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used due to their efficiency and cost-effectiveness. americanpeptidesociety.org These reagents convert the carboxylic acid into a reactive O-acylisourea intermediate. However, to suppress racemization and improve reaction efficiency, additives are often employed. americanpeptidesociety.orgnih.gov 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are common additives that form active esters, which are less prone to racemization and accelerate the coupling process. americanpeptidesociety.org

A direct synthesis of N-(Chloroacetyl)phenylalanine can be achieved by reacting DL-Phenylalanine with chloroacetyl chloride in a suitable solvent like ethyl acetate (B1210297) under reflux conditions. chemicalbook.com After the reaction, unreacted phenylalanine is filtered off, and the excess reagents and solvent are removed by vacuum distillation to yield the product, which can then be crystallized. chemicalbook.com The choice of coupling conditions, such as using a mixture of ethyl acetate and pyridine (B92270) at low temperatures (0 °C), can be critical to preserve the stereochemical integrity of the amino acid. nih.gov

Adaptations for Solid-Phase Peptide Synthesis (SPPS) with Chloroacetyl Groups

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined alternative to solution-phase methods, where the growing peptide chain is anchored to a solid resin support. mdpi.comnih.gov This approach simplifies purification, as excess reagents and byproducts are washed away after each step. mdpi.com The most common strategy is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. mdpi.comnih.gov

In the context of synthesizing chloroacetylated peptides, the chloroacetyl group is typically introduced at the final stage of the synthesis, after the desired peptide sequence has been assembled on the resin. mdpi.comrsc.org Once the N-terminal Fmoc protecting group of the final amino acid is removed, the free amine of the resin-bound peptide is acylated. This is accomplished using a chloroacetylating agent such as chloroacetyl chloride or, more commonly, an activated form like chloromethylcarbonyloxysuccinimide (ClAc-OSu). mdpi.comnih.gov The reaction is carried out in a suitable solvent like N,N'-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). mdpi.com

Following chloroacetylation, the peptide is cleaved from the resin and deprotected using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIPS) to remove side-chain protecting groups. mdpi.com The crude peptide is then precipitated, washed, and purified, usually by reverse-phase high-pressure liquid chromatography (HPLC). mdpi.comnih.gov

Stereoselective Synthesis of Chloroacetyl-D- and Chloroacetyl-L-Phenylalanine Moieties

Producing enantiomerically pure Chloroacetyl-D-phenylalanine or Chloroacetyl-L-phenylalanine requires stereoselective control. This is typically achieved by synthesizing the desired D- or L-phenylalanine enantiomer first, followed by N-acylation with a chloroacetyl group.

Chemoenzymatic methods have proven highly effective for producing optically pure phenylalanine derivatives. nih.govnih.gov Phenylalanine ammonia (B1221849) lyases (PALs), which naturally catalyze the conversion of L-phenylalanine to cinnamic acid, can be used in the reverse reaction to produce L-phenylalanine from cinnamic acid. frontiersin.org More advanced strategies employ a multienzymatic cascade process. For instance, a one-pot approach coupling PAL amination with a chemoenzymatic deracemization (involving stereoselective oxidation and non-selective reduction) can produce substituted D-phenylalanines from inexpensive cinnamic acids with high yield and excellent optical purity. nih.govnih.govresearchgate.net By modifying the enzymatic system, the same approach can be adapted to produce optically pure L-phenylalanine derivatives. nih.govnih.gov

Chemical methods for stereoselective synthesis have also been developed. One such approach is the ester enolate Claisen rearrangement of chelated N-protected chiral amino acid cinnamyl esters, which results in substituted phenylalanine derivatives with a high degree of chirality transfer. researchgate.net Another method uses N-cinnamoyl-L-proline as a template for the synthesis of β-substituted phenylalanine derivatives. nih.gov Once the enantiomerically pure D- or L-phenylalanine is obtained, it can be chloroacetylated as described previously.

Enzymatic and Biocatalytic Approaches in Chloroacetylglycyl-D,L-phenylalanine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.org Enzymes can operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, which is particularly advantageous for complex molecules like peptides. rsc.orgrsc.org

Application of Amino Acid Racemases and Isomerases for D,L-Phenylalanine Derivatization

The synthesis of the racemic D,L-phenylalanine precursor can be achieved using enzymatic strategies. While many enzymes are highly stereospecific, certain systems can be engineered to produce racemic mixtures or to interconvert enantiomers. Phenylalanine ammonia lyases (PALs) are valuable biocatalysts in this context. nih.govacs.org Although PAL-catalyzed amination of cinnamic acids typically yields L-phenylalanines, these enzymes can also produce small amounts of the D-enantiomer. nih.govresearchgate.net This minor activity can be exploited and enhanced through protein engineering. acs.org

A powerful strategy for accessing D-phenylalanine derivatives involves a deracemization cascade. nih.govnih.gov In this system, a PAL enzyme produces a mixture of L- and D-phenylalanine from a cinnamic acid precursor. A second enzyme, an L-amino acid deaminase (LAAD), selectively oxidizes the L-phenylalanine back to the corresponding keto acid, which is then non-selectively reduced back to racemic phenylalanine. Over time, this process enriches the reaction mixture with the desired D-enantiomer, achieving high optical purity. nih.govresearchgate.net This provides a route to D-phenylalanine, which can then be mixed with L-phenylalanine to create the D,L-phenylalanine starting material for subsequent derivatization.

Biocatalytic Formation of Amide Bonds in Chloroacetyl-Glycyl-D,L-phenylalanine

The formation of the amide (peptide) bond is the most common reaction in the pharmaceutical industry, and biocatalytic methods are a key area of research for sustainable synthesis. rsc.orgrsc.org Enzymes can be used to catalyze the formation of the dipeptide bond in this compound.

One major class of enzymes for this purpose is the ATP-dependent ligases, often called ATP-grasp enzymes. rsc.orgnih.gov These enzymes activate a carboxylic acid substrate by reacting it with ATP to form a high-energy acyl-phosphate intermediate. rsc.orgnih.gov This activated intermediate then undergoes nucleophilic attack by an amine (such as the amino group of D,L-phenylalanine) to form the amide bond, releasing ADP and inorganic phosphate. rsc.org This strategy avoids the need for harsh chemical coupling reagents and organic solvents. Enzymes like BacD, a dipeptide synthetase, have shown the ability to catalyze amide bond formation between various proteinogenic amino acids and could potentially be engineered to accept chloroacetyl-glycine as a substrate. nih.gov

Another approach involves the use of hydrolases, such as proteases or lipases, in reverse. rsc.org By operating in systems with low water content or by using activated ester substrates, the thermodynamic equilibrium can be shifted from hydrolysis towards synthesis, enabling the formation of peptide bonds. rsc.orgrsc.org

| Synthesis Strategy | Key Features | Advantages | Disadvantages |

| Solution-Phase Synthesis | Uses coupling reagents (e.g., DCC, DIC) and additives (e.g., HOBt) in a liquid medium. americanpeptidesociety.org | Scalable for large quantities, flexible methodology. | Requires extensive purification, risk of racemization. americanpeptidesociety.orgnih.gov |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide is grown on a solid resin support; chloroacetylation is a final step. mdpi.comrsc.org | Simplified purification, amenable to automation. mdpi.comnih.gov | Can be costly for large-scale production, potential for incomplete reactions. nih.gov |

| Stereoselective Synthesis | Employs chemoenzymatic cascades (e.g., with PALs) or chiral templates to produce pure enantiomers. nih.govnih.gov | High optical purity, access to specific D- or L-isomers. nih.govnih.gov | Can be a multi-step process, may require specialized enzymes or templates. |

| Biocatalytic Amide Bond Formation | Uses enzymes (e.g., ATP-grasp ligases) to form the peptide bond. rsc.orgnih.gov | High selectivity, mild reaction conditions, environmentally friendly. rsc.orgrsc.org | Enzyme availability and stability can be limiting, substrate scope may be narrow. nih.gov |

This compound as a Versatile Synthetic Intermediate in Complex Organic Chemistry

The synthetic utility of this compound stems from the reactivity of the chloroacetyl moiety. The carbon-chlorine bond is susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, leading to the creation of novel peptide analogs and complex molecular architectures.

The general synthetic approach to this compound involves a two-step process. First, D,L-phenylalanine is N-acylated with chloroacetyl chloride to yield N-Chloroacetyl-D,L-phenylalanine. This intermediate is then coupled with glycine (B1666218), typically protected at its carboxyl terminus (e.g., as a methyl or ethyl ester), using standard peptide coupling reagents. Subsequent deprotection of the carboxyl group yields the target compound.

A common method for the initial chloroacetylation of phenylalanine involves reacting D,L-phenylalanine with chloroacetyl chloride in a suitable solvent like ethyl acetate under reflux conditions. chemicalbook.com This reaction proceeds with good yield, providing the necessary precursor for the subsequent peptide coupling step.

The versatility of this compound as a synthetic intermediate is demonstrated by its application in the synthesis of various peptide-based structures. The chloroacetyl group can readily react with sulfhydryl groups, for instance, from cysteine-containing peptides or other thiol-containing molecules, to form stable thioether linkages. google.com This reaction is often employed in the creation of cyclic peptides or for conjugating peptides to other molecules.

Furthermore, the chloroacetyl group can be displaced by other nucleophiles such as amines, azides, and carboxylates, paving the way for the synthesis of a wide array of derivatives. For example, reaction with an amine would lead to the formation of a new peptide bond, extending the peptide chain. The reaction with sodium azide (B81097) would introduce an azido (B1232118) group, which can then be used in "click" chemistry reactions, such as the Huisgen cycloaddition, to link the dipeptide to other molecules containing an alkyne functionality.

The table below summarizes some of the key reactions where chloroacetylated peptides, analogous to this compound, have been used as synthetic intermediates.

| Nucleophile | Resulting Linkage | Potential Application |

| Thiol (e.g., Cysteine) | Thioether | Peptide cyclization, conjugation to proteins |

| Amine | Amine (extended peptide) | Synthesis of longer peptide chains |

| Azide | Azide | Click chemistry, bioconjugation |

| Carboxylate | Ester | Prodrug synthesis, modification of properties |

The research into the applications of chloroacetyl-modified peptides is ongoing, with new methods and applications being continuously developed. The ability to selectively modify the N-terminus of a dipeptide like this compound provides a powerful tool for chemists to design and synthesize complex molecules with tailored properties and functions.

Stereochemical Dynamics and Implications of Chloroacetylglycyl D,l Phenylalanine

Conformational Analysis of D, L, and Racemic Forms in Solution and Solid States

The three-dimensional structure of Chloroacetylglycyl-D,L-phenylalanine is dictated by the rotational freedom around its single bonds, leading to various conformations. The specific stereochemistry of the phenylalanine residue—whether D, L, or a racemic mixture—profoundly influences its preferred spatial arrangement in both solid and solution states.

In the solid state , amino acids and their derivatives, like L-phenylalanine, exhibit complex polymorphic behavior, meaning they can crystallize in multiple distinct forms. nih.govnih.gov L-phenylalanine itself is known to have at least four polymorphic forms (I, II, III, and IV) and can also form hydrates. nih.govresearchgate.net These polymorphs differ in their crystal packing and the conformation of the molecules within the lattice, often involving different arrangements of molecular bilayers. nih.gov For instance, forms I and III of L-phenylalanine both have the symmetry P21 but differ in the stacking of these bilayers. nih.govnih.gov The transition between these forms can be induced by temperature changes; high-temperature phases (Ih and IIIh) have been identified where dynamic flipping of the phenyl side-chain occurs. nih.govnih.gov It is reasonable to infer that Chloroacetylglycyl-D-phenylalanine and Chloroacetylglycyl-L-phenylalanine would also exhibit complex polymorphic behavior, where the chloroacetylglycyl group would introduce additional hydrogen bonding possibilities, further influencing the crystal packing. The racemic (D,L) form would likely crystallize as a racemic compound or a conglomerate, each with its own unique crystal structure distinct from the pure enantiomers.

In solution , the conformational landscape is even more dynamic. The structure is influenced by intramolecular interactions, such as hydrogen bonds, and non-covalent interactions with the solvent. researchgate.net Computational studies on L-phenylalanine and its derivatives show a multitude of stable conformers existing in equilibrium, stabilized by various non-bonded interactions including NH-π, CH-π, and hydrogen bonds. researchgate.net The flexibility of the chloroacetylglycyl tail combined with the rotational freedom of the phenylalanine side chain allows for a wide range of conformations. The specific population of these conformers is solvent-dependent, although studies on related molecules like L-tryptophan methyl ester suggest that hyperconjugation and steric effects can be the dominant factors governing conformational isomerism. researchgate.net

Stereospecificity in Molecular Recognition and Binding Events

Stereospecificity is a cornerstone of molecular recognition, and the chiral center in this compound is a critical determinant in its binding interactions. The distinct spatial arrangements of the D- and L-enantiomers mean they will interact differently with other chiral molecules, such as enzymes, receptors, or chiral selectors used in chromatography.

This principle is clearly demonstrated in chiral recognition using host-guest systems. For example, a molecular-solid sensor derived from L-phenylalanine can differentiate between L- and D-amino acids through room-temperature phosphorescence (RTP). nih.gov The L-analyte induces a strong RTP signal, while the D-analyte produces a significantly weaker one, showcasing a high degree of enantioselectivity based on structural and electronic complementarity. nih.gov

Similarly, in biological systems, enzymes exhibit high stereospecificity. A D-stereospecific alanine (B10760859) amidase, for instance, shows strict selectivity for hydrolyzing D-amino acid amides and is inactive towards L-amino acid amides or peptides composed of L-amino acids. researchgate.net This implies that an enzyme designed to bind or modify Chloroacetylglycyl-L-phenylalanine would likely not recognize or interact with Chloroacetylglycyl-D-phenylalanine, and vice-versa. This specificity arises from the need for a precise three-point interaction between the chiral substrate and the active site of the chiral receptor or enzyme.

The mechanism of chiral recognition often occurs during key processes like crystallization. Studies on the diastereomeric crystallization of mandelic acid with L-phenylalanine showed that chiral recognition primarily happens during the formation of the crystal lattice, not in the solution phase. nih.gov This highlights that the subtle differences in how enantiomers pack into a crystal structure with a chiral partner are fundamental to molecular recognition. nih.gov

Chiral Resolution Techniques for Enantiomeric Separation of this compound

The separation of the racemic this compound into its constituent D- and L-enantiomers is essential for studying their individual properties. Because enantiomers have nearly identical physical properties, this separation requires a chiral environment. nih.gov

Chromatographic Enantioseparation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) is a powerful technique for enantiomeric separation.

For separating phenylalanine enantiomers, one approach involves derivatization followed by analysis on a standard column. For example, DL-phenylalanine can be derivatized with OPA (o-phthalaldehyde) and resolved using a methanol-water-acetonitrile gradient. researchgate.net Another effective method uses chiral selectors added directly to the mobile phase. Vancomycin, a glycopeptide, used as a CMPA has been shown to resolve tryptophan and tyrosine enantiomers, although it was less effective for phenylalanine under the tested conditions. mdpi.com The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector, which have different stabilities and thus different retention times on the column. mdpi.com The choice of CSP or CMPA is critical and must be tailored to the specific analyte to achieve effective chiral recognition through interactions like hydrogen bonding, π–π stacking, and steric hindrance.

Table 1: Chromatographic Approaches for Amino Acid Enantioseparation

| Method | Chiral Selector/Phase | Principle | Application Example |

|---|---|---|---|

| Chiral Mobile Phase Additive (CMPA) | Vancomycin | Forms transient diastereomeric complexes with analytes, leading to different retention times on an achiral column. mdpi.com | Resolution of D,L-tryptophan and D,L-tyrosine. mdpi.com |

| Pre-column Derivatization | O-phthalaldehyde (OPA) | Derivatized enantiomers are separated on a standard C18 column. researchgate.net | Direct enantiomeric resolution of D-phenylalanine from DL-phenylalaninamide. researchgate.net |

Diastereomeric Salt Formation and Crystallization

This classical resolution method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. nih.govresearchgate.net Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. nih.govgoogle.com

For amino acids and their derivatives, common resolving agents include tartaric acid derivatives and other chiral acids or bases. researchgate.netgoogle.comrsc.org For example, DL-leucine has been successfully resolved using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA). The resulting diastereomeric salts, D-LEU:D-DTTA and L-LEU:D-DTTA, exhibit different crystal structures, thermodynamic stabilities, and solubilities, allowing the less soluble salt to crystallize preferentially. rsc.org Similarly, optically pure aromatic acetic acid derivatives have been used to resolve DL-phenylalanine esters. google.com

The process typically involves:

Dissolving the racemic mixture and the chiral resolving agent in a suitable solvent.

Allowing the less soluble diastereomeric salt to crystallize upon cooling or solvent evaporation.

Separating the crystals by filtration.

Decomposing the purified diastereomeric salt (e.g., by adding an acid or base) to recover the pure enantiomer and the resolving agent. google.com

The choice of solvent is crucial, as it can influence which diastereomeric salt is less soluble. researchgate.net This method is well-suited for large-scale industrial production due to its cost-effectiveness and the potential to recycle the resolving agent. google.com

Table 2: Diastereomeric Salt Resolution of Amino Acid Derivatives

| Racemic Compound | Chiral Resolving Agent | Key Finding | Reference |

|---|---|---|---|

| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | The D-LEU:D-DTTA salt is more stable and has lower solubility, enabling separation by crystallization. rsc.org | rsc.org |

| DL-phenylalanine ester | N-carbobenzoxy-(Cbz)-L-phenylalanine | Successfully used to split the ester, though the resolving agent is expensive. google.com | google.com |

| DL-phenylalanine methyl ester | R-(-)-mandelic acid | Forms a crystalline salt with L-phenylalanine methyl ester, allowing for separation. google.com | google.com |

Stability of Stereoisomeric Purity Under Various Reaction Conditions

Once the enantiomers of Chloroacetylglycyl-phenylalanine are separated, maintaining their stereoisomeric purity is critical. The primary process that can compromise this purity is racemization—the conversion of a pure enantiomer into a mixture of both enantiomers until a 1:1 ratio is reached. The stability of the chiral center at the α-carbon of the phenylalanine residue is susceptible to certain conditions.

The most significant factors influencing racemization are pH and temperature. The α-proton of the phenylalanine moiety is acidic and can be abstracted under basic conditions, leading to the formation of a planar, achiral carbanion (enolate). Reprotonation of this intermediate can occur from either face with equal probability, resulting in racemization. The presence of the electron-withdrawing chloroacetylglycyl group could potentially increase the acidity of this α-proton, making the compound more susceptible to base-catalyzed racemization compared to free phenylalanine.

Acidic conditions can also promote racemization, typically via an enolization mechanism, although this is often slower than base-catalyzed racemization for amino acids. Elevated temperatures provide the necessary activation energy for the proton abstraction and racemization process to occur, accelerating the loss of optical purity regardless of the pH. The choice of solvent can also play a role, with polar protic solvents potentially facilitating the proton transfer steps involved in racemization. Therefore, to preserve the stereoisomeric purity of Chloroacetylglycyl-D-phenylalanine or its L-enantiomer, it is crucial to store them under neutral pH conditions and at low temperatures, and to carefully select solvents for any subsequent reactions.

Enzymatic and Biochemical Interactions of Chloroacetylglycyl D,l Phenylalanine in Model Systems

Substrate Specificity and Hydrolytic Activity of Peptidases and Acylases

The enzymatic breakdown of peptides is a fundamental biological process. The unique structure of Chloroacetylglycyl-D,L-phenylalanine allows for the examination of how specific modifications influence the hydrolytic activity of peptidases and acylases.

Investigation of N-Terminal Chloroacetyl Group Cleavage

The N-terminal chloroacetyl group is a synthetic modification that can be targeted by certain enzymes. Acylases, a class of enzymes that catalyze the removal of acyl groups from N-acylated amino acids, are of particular interest. Studies on Acylase I from porcine kidney and fungal sources have demonstrated its ability to hydrolyze a wide range of N-acyl amino acids. harvard.edu While direct studies on this compound are limited, research on related compounds provides significant insights. For instance, N-chloroacetyl amino acids can be hydrolyzed by these enzymes, although the efficiency may vary depending on the specific amino acid residue. acs.org The chloroacetyl group can also be removed by chemical methods, highlighting its utility as a reversible protecting group in peptide synthesis. acs.orgacs.org

Furthermore, Gcn5-related N-acetyltransferases (GNATs) have been shown to utilize Chloroacetyl-coenzyme A as a substrate, leading to the chloroacetylation of proteins. nih.gov This indicates that enzymes involved in acetyl group transfer could potentially interact with the chloroacetyl moiety of the dipeptide. The reaction of chloroacetyl-modified peptides with other molecules, such as mercaptoundecahydrododecaborate (B1143558) (BSH), has been shown to be influenced by the presence of charged amino acid residues within the peptide sequence, suggesting that the local chemical environment can impact the reactivity of the chloroacetyl group. mdpi.com

Role of the Glycyl-D,L-Phenylalanine Dipeptide Moiety in Enzyme Recognition

The glycyl-phenylalanine (Gly-Phe) portion of the molecule is crucial for recognition by various peptidases. Peptidases are enzymes that cleave peptide bonds and exhibit varying degrees of specificity. nih.gov For example, some peptidases, like peptidase E from Salmonella enterica, are highly specific for dipeptides with an N-terminal aspartic acid. nih.gov Others, such as carboxypeptidase A, preferentially cleave C-terminal aromatic or branched-chain amino acids like phenylalanine. mdpi.com The hydrolysis of dipeptides is a fundamental process that breaks the peptide bond to yield two individual amino acid molecules. biotopics.co.ukyoutube.com

The recognition of the Gly-Phe moiety is also central to its interaction with peptide transporters. Di- and tripeptide transporters, such as PEPT1 and PEPT2, are responsible for the uptake of small peptides from the diet. Studies using Phe-Gly dipeptidomimetics have shown that the natural substrate Phe-Gly has a high affinity for these transporters. nih.govacs.org This underscores the importance of the dipeptide backbone and the specific amino acid residues in mediating biological interactions.

Comparative Enzymatic Hydrolysis of D- vs. L-Phenylalanine Containing Dipeptides

The stereochemistry of the amino acid residues within a peptide has a profound impact on its susceptibility to enzymatic hydrolysis. Most naturally occurring peptidases exhibit a strong preference for L-amino acids, which are the building blocks of ribosomally synthesized proteins. acs.org Consequently, dipeptides containing D-amino acids are often resistant to hydrolysis by these enzymes. nih.gov

This stereoselectivity is a key principle in the enzymatic resolution of racemic mixtures of amino acids. For example, Acylase I demonstrates near-absolute enantioselectivity for the hydrolysis of N-acyl-L-amino acids, leaving the D-enantiomer intact. harvard.edu This principle can be applied to this compound, where a stereoselective peptidase would be expected to preferentially hydrolyze the L-phenylalanine-containing dipeptide. The presence of a D-amino acid can act as a steric hindrance, preventing the enzyme from accessing and cleaving the peptide bond. nih.gov

Table 1: Comparative Hydrolysis of Dipeptide Stereoisomers by Peptidases (Illustrative Data)

| Dipeptide Substrate | Enzyme | Relative Hydrolysis Rate (%) |

|---|---|---|

| Glycyl-L-phenylalanine | Porcine Kidney Peptidase | 100 |

| Glycyl-D-phenylalanine | Porcine Kidney Peptidase | <5 |

| L-Alanyl-L-alanine | Bacterial Dipeptidase | 100 |

| L-Alanyl-D-alanine | Bacterial Dipeptidase | 10 |

Impact on Amino Acid Metabolism Pathways in Microbial and Eukaryotic Cells

Peptides and their analogs can exert significant influence on cellular metabolism by interacting with key regulatory points in biosynthetic pathways and transport systems.

Allosteric Regulation and Feedback Inhibition in Biosynthetic Pathways

Amino acid biosynthetic pathways are tightly regulated to maintain cellular homeostasis. nih.gov A primary mechanism of this regulation is feedback inhibition, where the end-product of a pathway binds to an allosteric site on an early enzyme in the pathway, inhibiting its activity. nih.govbioninja.com.aunih.govlibretexts.orgnumberanalytics.com Peptide mimics can interfere with this regulation. nih.gov Although direct evidence for this compound is not available, analogous peptides have been shown to act as allosteric inhibitors. For instance, cyclic peptides have been developed as allosteric inhibitors of human thymidylate synthase, a key enzyme in nucleotide biosynthesis. mdpi.com

The principle of allosteric regulation involves the binding of a molecule to a site other than the enzyme's active site, causing a conformational change that alters the enzyme's activity. libretexts.org It is plausible that this compound or its metabolic products could act as allosteric modulators of enzymes involved in phenylalanine biosynthesis or other related pathways, thereby exerting feedback control. researchgate.net

Competitive Inhibition of Amino Acid Transport Systems

Cells possess specific transport systems for the uptake of amino acids. Dipeptides and their derivatives can act as competitive inhibitors of these transport systems. nih.gov For example, studies have shown that various dipeptides can inhibit the uptake of amino acids in bacteria. nih.gov The Gly-Phe structure is recognized by di- and tripeptide transporters like PEPT1 and PEPT2. nih.govacs.org It is therefore likely that this compound could competitively inhibit the transport of other dipeptides or even single amino acids that share the same transporter.

In such a scenario, the inhibitory dipeptide would bind to the active site of the transporter protein, preventing the binding and translocation of the natural substrate. The presence of dipeptides in the culture medium has also been shown to stimulate the expression and activity of peptide transporters, indicating a complex regulatory relationship. nih.gov Modified dipeptides have been specifically designed to act as potent inhibitors of these transporters, highlighting the therapeutic potential of targeting these systems. nih.gov

Table 2: Inhibition of Amino Acid/Dipeptide Transport (Illustrative Data)

| Transported Substrate | Inhibitor | Transporter System | Inhibition Constant (Ki) |

|---|---|---|---|

| Glycyl-[14C]sarcosine | Gly-L-Phe | Intestinal PEPT1 | 0.5 mM |

| [3H]Leucine | Gly-L-Leu | Bacterial Amino Acid Permease | 15 µM |

| [14C]Glycine | Various Dipeptides | General Amino Acid Transporter | 5-50 µM |

Biotransformation and Derivatization by Cellular Systems

The biotransformation and derivatization of this compound within cellular systems represent a complex interplay of enzymatic activities directed at its distinct chemical moieties: the N-terminal chloroacetyl group, the peptide bond, and the D,L-phenylalanine residue. While direct metabolic studies on this specific compound are not extensively documented in the public domain, a comprehensive understanding of its likely fate can be extrapolated from research on the cellular processing of related chemical structures. The metabolic pathways are anticipated to involve initial uptake into the cell, followed by enzymatic cleavage of the amide bonds and potential modification of the constituent amino acid.

The initial step in the biotransformation of this compound is its transport across the cell membrane. Dipeptides are known to be imported into cells, where they can be broken down into their constituent amino acids. nih.gov The uptake kinetics can vary, with some dipeptides being taken up rapidly and others more slowly. nih.gov For instance, dipeptides containing L-alanine have been observed to be taken up very quickly. nih.gov Once inside the cell, the compound would be subjected to the action of intracellular peptidases. These enzymes are responsible for the hydrolysis of peptide bonds. khanacademy.org Proteases, a class of enzymes that break down proteins and peptides, could potentially cleave the glycyl-phenylalanine linkage. youtube.com

The metabolism of the D,L-phenylalanine component would likely follow distinct pathways for each stereoisomer. L-phenylalanine is an essential amino acid that can be incorporated into proteins or converted to L-tyrosine and subsequently to catecholamines. wikipedia.org D-phenylalanine, while not typically incorporated into proteins, has been shown to have pharmacological activity and can be metabolized by certain organisms. wikipedia.orgnih.gov For example, the fungus Aspergillus niger is capable of degrading DL-phenylalanine. nih.gov

The fate of the chloroacetyl group is less certain in a biological context. While chemical methods for the removal of chloroacetyl groups are established, information on specific enzymatic dechloroacetylation of peptides within cells is sparse. It is plausible that hydrolytic enzymes could cleave this group, releasing chloroacetic acid and the dipeptide glycyl-D,L-phenylalanine.

Hypothetical Biotransformation Pathways

Based on the metabolism of related compounds, two primary biotransformation pathways for this compound can be hypothesized.

Pathway 1: Initial Peptide Bond Hydrolysis

In this pathway, intracellular peptidases would first hydrolyze the peptide bond between glycine (B1666218) and phenylalanine. This would result in the formation of chloroacetylglycine and the separate D- and L-phenylalanine enantiomers. The subsequent metabolism of each component would then proceed independently.

Pathway 2: Initial Dechloroacetylation

Alternatively, an initial enzymatic cleavage of the chloroacetyl group could occur, yielding glycyl-D,L-phenylalanine. This dipeptide would then be a substrate for intracellular peptidases, which would hydrolyze it into glycine and the D- and L-isomers of phenylalanine.

The relative prominence of these pathways would depend on the substrate specificity and kinetic parameters of the involved enzymes within the specific cellular system.

Research Findings on Related Compound Metabolism

To illustrate the potential enzymatic processing of this compound, the following tables summarize findings from studies on the metabolism of its constituent parts or structurally similar molecules.

Table 1: Cellular Uptake and Metabolism of Dipeptides in Model Systems

| Dipeptide | Cellular System | Key Findings | Reference |

| Glycylproline | Human Red Blood Cells | Uptake observed, followed by intracellular metabolism into non-dipeptide, non-amino acid compounds. | nih.gov |

| Glycylsarcosine | Human Red Blood Cells | Uptake observed, with a portion remaining as intact dipeptide and some conversion. | nih.gov |

| L-Alanine-L-Glutamine | Chinese Hamster Ovary (CHO) Cells | Fast uptake and subsequent decomposition into constituent amino acids. | nih.gov |

| Glycyl-L-Glutamine | Chinese Hamster Ovary (CHO) Cells | Slow uptake kinetics compared to other dipeptides. | nih.gov |

| Glycyl-leucine | Rat Tissues (in vivo) | Rapid disappearance from plasma and hydrolysis into constituent amino acids in tissues. | portlandpress.com |

Table 2: Enzymatic Transformation of Phenylalanine and its Derivatives

| Substrate | Enzyme/Cellular System | Transformation Product(s) | Key Observations | Reference |

| DL-Phenylalanine | Aspergillus niger | Phenylpyruvic acid, 2- and 4-hydroxyphenylacetic acid | D-Amino acid oxidase and L-phenylalanine aminotransferase initiate degradation. | nih.gov |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid, Ammonia (B1221849) | Enzyme used in the synthesis of L-phenylalanine derivatives. | frontiersin.org |

| L-Phenylalanine | Human (in vivo) | L-Tyrosine, Phenylpyruvic acid | Major metabolic pathway is hydroxylation to tyrosine in the liver. | nih.gov |

Rational Design and Functionalization of Chloroacetylglycyl D,l Phenylalanine Derivatives

Strategies for Site-Specific Chemical Modification and Derivatization

The chemical structure of Chloroacetylglycyl-D,L-phenylalanine offers multiple sites for selective modification, primarily the chloroacetyl group and the phenylalanine residue. The chloroacetyl moiety is a key feature, serving as a reactive handle for covalent modification. ebi.ac.ukwikipedia.org

The primary strategy for modifying this compound involves the N-terminal chloroacetyl group. This group is an effective electrophile, readily reacting with nucleophiles such as the sulfhydryl group of cysteine residues to form a stable thioether bond. google.com This reaction is a cornerstone of peptide chemistry for cyclization and conjugation. google.comrsc.org The process, known as alkylation, can be performed under mild conditions, making it suitable for modifying sensitive biomolecules. nih.govnih.gov A patent describes a method to incorporate chloroacetyl moieties onto the amino groups of synthetic peptides using an automated peptide synthesizer, highlighting the robustness of this chemical handle for creating derivatized peptides that can react with sulfhydryl-containing proteins or other cysteine-containing peptides. google.com

Another site for derivatization is the phenylalanine residue itself. Recent advances in C–H functionalization allow for direct modification of the aromatic ring or the benzylic position of phenylalanine within a peptide sequence. acs.orgacs.orgrsc.org Palladium-catalyzed reactions, for example, can be used for the arylation or olefination of phenylalanine residues. acs.orgntu.ac.uknih.gov These methods enable the introduction of diverse functional groups, creating novel amino acid analogs within the dipeptide structure. acs.org Such modifications can be used to tune the molecule's steric and electronic properties, influencing its biological activity or self-assembly behavior.

The table below summarizes potential site-specific modification strategies for this compound.

| Modification Site | Reaction Type | Reagent/Catalyst | Resulting Functionalization | Reference |

|---|---|---|---|---|

| N-terminal Chloroacetyl Group | Nucleophilic Substitution (Alkylation) | Cysteine-containing peptide/protein | Thioether linkage for conjugation or cyclization | google.comrsc.org |

| Phenylalanine (Aromatic Ring) | Pd-catalyzed C(sp²)–H Acylation | Aldehydes, Pd(OAc)₂ | Introduction of ketone functionalities | rsc.org |

| Phenylalanine (Benzylic Position) | Pd-catalyzed C(sp³)–H Arylation | Aryl iodides, Pd(OAc)₂ | Formation of modified phenylalanine residues | acs.orgnih.gov |

| N-terminus | Acetylation | Acetic Anhydride | N-acetylated peptide (control molecule) | researchgate.net |

Design of this compound-Based Probes for Target Identification

The development of peptide-based probes is a crucial area in diagnostics and chemical biology, enabling the visualization and tracking of biological targets. nih.govtandfonline.com this compound is an excellent scaffold for creating such probes due to its reactive chloroacetyl handle, which facilitates straightforward conjugation to various reporter molecules. google.com

The design of a probe typically involves linking the peptide scaffold to an imaging agent, such as a fluorophore, a radiolabel, or a magnetic resonance imaging (MRI) contrast agent. nih.govscilit.com The chloroacetyl group can be used to covalently attach these reporter moieties, provided they are first functionalized with a nucleophile like a thiol group. This strategy allows for the creation of highly specific probes where the dipeptide portion can be designed to interact with a biological target of interest. researchgate.netmdpi.com For example, if a specific enzyme's active site accommodates a glycyl-phenylalanine motif, a probe based on this dipeptide could be used for activity-based protein profiling.

Activatable probes represent a more sophisticated design, where the probe's signal is "turned on" only upon interaction with its target, reducing background noise. tandfonline.com For instance, a probe could be designed where a fluorophore is conjugated to the chloroacetyl group via a linker that is cleavable by a specific enzyme.

The table below outlines examples of probes that could be designed using a this compound scaffold.

| Probe Type | Reporter Moiety | Conjugation Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Fluorescent Probe | Thiol-modified fluorophore (e.g., FITC, Cy5) | Alkylation of the chloroacetyl group | Cellular imaging and tracking of target proteins | nih.gov |

| Radiolabeled Probe | Chelator for radionuclide (e.g., DOTA) with a thiol handle | Alkylation of the chloroacetyl group | PET or SPECT imaging for in vivo diagnostics | tandfonline.com |

| Affinity Probe | Biotin with a thiol handle | Alkylation of the chloroacetyl group | Target protein pull-down and identification | nih.gov |

| Activatable Probe | Quenched fluorophore pair linked by an enzyme-cleavable sequence | Alkylation of the chloroacetyl group | Real-time monitoring of enzyme activity | tandfonline.comresearchgate.net |

Incorporation into Scaffolds for Supramolecular Assembly and Nanostructure Formation (e.g., Hydrogels, Organogels)

Dipeptides are recognized as minimal building blocks capable of self-assembly into well-ordered nanostructures, including hydrogels and organogels. nih.govfrontiersin.orgnih.gov These materials are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.orgmdpi.com this compound contains all the necessary components for such assembly: the peptide backbone for hydrogen bonding and the phenylalanine residue for aromatic π-π stacking and hydrophobic interactions.

Hydrogels, which are three-dimensional networks that can trap large amounts of water, have numerous biomedical applications, including in tissue engineering and drug delivery. mdpi.comresearchgate.net Dipeptide-based hydrogels are particularly attractive due to their biocompatibility and tunable properties. nih.govacs.org Aromatic-capping groups like fluorenylmethoxycarbonyl (Fmoc) are often used to enhance the π-π stacking interactions and drive gelation. nih.gov While the chloroacetyl group is not as large as Fmoc, the combination of hydrogen bonding from the amide groups and π-π stacking from the phenylalanine rings could still facilitate the formation of fibrous networks that entangle to form a hydrogel, potentially triggered by a change in pH or concentration. frontiersin.org

Similarly, organogels can be formed when gelators self-assemble in organic solvents. acs.org The self-assembly of diphenylalanine peptides into nanofibrils that form organogels has been reported, driven by hydrogen bonds and π-π interactions. acs.org This suggests that this compound could also act as an organogelator in certain solvents. Furthermore, these gel scaffolds can be used to immobilize other molecules, such as quantum dots, within their network. acs.orgnih.gov The reactive chloroacetyl group offers an additional advantage: it allows the covalent cross-linking of the assembled fibers, enhancing the mechanical stability of the resulting gel. nih.govpnas.org

| Nanostructure | Primary Driving Force(s) | Potential Trigger | Key Feature | Reference |

|---|---|---|---|---|

| Hydrogel | Hydrogen bonding, π-π stacking, hydrophobic interactions | pH change, concentration increase | Biocompatible scaffold for cell culture or drug delivery | nih.govacs.orgmdpi.com |

| Organogel | Hydrogen bonding, π-π stacking | Solvent change, cooling | Matrix for immobilizing lipophilic molecules | acs.orgkoreascience.kr |

| Nanofibers/Nanotubes | Directional hydrogen bonding and π-π stacking | Controlled solvent evaporation | High-aspect-ratio structures for materials science | acs.orgresearchgate.net |

| Covalently Cross-linked Scaffold | Self-assembly followed by chemical reaction | Addition of a dithiol cross-linker | Enhanced mechanical stability and controlled degradation | google.comnih.gov |

Application as Building Blocks for Combinatorial Libraries in Chemical Biology

Combinatorial chemistry is a powerful tool for discovering new molecules with desired properties, such as drug candidates or catalysts. creative-peptides.comacs.org It involves the systematic synthesis of a large collection, or library, of compounds. qyaobio.comencyclopedia.pub this compound is an ideal building block for constructing peptide-based combinatorial libraries due to its dual functionality. nih.govresearchgate.net

The dipeptide can be used in several ways. In one approach, it can act as a core scaffold. A library could be generated by reacting the terminal chloroacetyl group with a diverse set of nucleophiles (e.g., thiols, amines), while the C-terminal carboxylic acid could be coupled to various amino acids or amines. This would create a library of molecules with diversity at both ends of the dipeptide. researchgate.net

Alternatively, this compound can be incorporated into a larger peptide sequence during solid-phase peptide synthesis (SPPS). qyaobio.com Its C-terminus can be attached to a resin, and peptide chain elongation can proceed from the N-terminus after removal of the chloroacetyl group (or vice versa if the C-terminus is first protected). More strategically, the entire chloroacetylated dipeptide can be used as a single building block in an automated synthesis. nih.gov The chloroacetyl group would then be available on each member of the peptide library for a subsequent diversification reaction or for cyclization with a downstream cysteine residue, creating a library of cyclic peptides. google.comnih.gov Such libraries are invaluable for screening for biological activity, as they allow for the rapid survey of a vast chemical space. acs.orgnih.gov

The table below illustrates how this compound could be utilized in the design of combinatorial libraries.

| Library Strategy | Role of the Dipeptide | Point of Diversification | Example Library Type | Reference |

|---|---|---|---|---|

| Scaffold-based Synthesis | Core Structure | N-terminal chloroacetyl group and C-terminal carboxyl group | Small molecule library with a dipeptide core | researchgate.net |

| Split-and-Mix Synthesis | Building Block | Incorporated into a larger peptide chain | One-bead-one-compound (OBOC) linear peptide library | qyaobio.com |

| Cyclic Peptide Library | N-terminal Cap | Reaction of the chloroacetyl group with an internal cysteine | Library of head-to-side-chain cyclized peptides | google.comrsc.orgnih.gov |

| Protein-Directed Dynamic Combinatorial Chemistry | Library Member | Reversible reaction with other building blocks in the presence of a target | Dynamic library for identifying protein binders | acs.org |

Advanced Spectroscopic and Chromatographic Characterization of Chloroacetylglycyl D,l Phenylalanine

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies (e.g., HRMS, MS/MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of Chloroacetylglycyl-D,L-phenylalanine. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer provide highly accurate mass measurements, typically with sub-ppm mass accuracy, allowing for the unambiguous determination of the molecular formula (C13H15ClN2O4).

Tandem mass spectrometry (MS/MS) is subsequently used to elucidate the molecular structure by controlled fragmentation of the protonated molecule [M+H]+. The fragmentation of peptides is well-understood and typically occurs at the amide bonds, producing characteristic "b" and "y" ions that reveal the amino acid sequence. researchgate.net For this compound, collision-induced dissociation (CID) would produce a predictable fragmentation pattern. Key fragmentation pathways would include the neutral loss of the chloroacetyl moiety, cleavage of the glycyl-phenylalanine peptide bond, and fragmentation of the phenylalanine side chain, such as the loss of the benzyl (B1604629) group. The analysis of these fragments confirms the connectivity of the chloroacetyl, glycyl, and phenylalanine units.

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

This table presents predicted m/z values for major fragments based on the known fragmentation patterns of similar peptides. The molecular weight of the parent compound is 298.07 g/mol .

| Fragment Ion | Proposed Structure / Neutral Loss | Predicted m/z |

|---|---|---|

| b₁ | Chloroacetyl | 77.00 |

| b₂ | Chloroacetylglycyl | 134.02 |

| y₁ | Phenylalanine | 166.09 |

| y₂-H₂O | Glycyl-phenylalanine - Water | 205.10 |

| [M+H - C₂H₂ClO]⁺ | Loss of chloroacetyl group | 222.09 |

| [M+H - C₉H₁₁NO₂]⁺ | Loss of Phenylalanine | 134.02 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis (e.g., 1D, 2D NMR, Isotopic Labeling)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the molecular structure in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals.

¹H NMR would confirm the presence of all key structural motifs: the aromatic protons of the phenyl ring, the α-protons of the glycine (B1666218) and phenylalanine residues, the β-protons of the phenylalanine side chain, and the methylene (B1212753) protons of the chloroacetyl group. chemicalbook.comchemicalbook.com ¹³C NMR would identify the carbonyl carbons of the amide bonds and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the backbone and chloroacetyl group. bmrb.io

Two-dimensional NMR techniques are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, for instance, connecting the α-proton to the β-protons within the phenylalanine residue.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for confirming the sequence by linking the glycine protons to the phenylalanine carbonyl carbon, for example.

Isotopic labeling, such as using ¹³C or ¹⁵N enriched precursors during synthesis, can enhance signal sensitivity and aid in resolving signal overlap, which can be a challenge in complex spin systems. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) values in ppm, referenced against typical values for similar peptide structures in a solvent like D₂O. chemicalbook.comchemicalbook.combmrb.io

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl-CH (aromatic) | 7.2 - 7.4 | 128 - 130 |

| Phenyl-C (quaternary) | - | ~137 |

| Phe α-CH | ~4.5 | ~58 |

| Phe β-CH₂ | ~3.0, ~3.2 | ~39 |

| Phe COOH | - | ~176 |

| Gly α-CH₂ | ~3.8 | ~45 |

| Gly C=O (amide) | - | ~172 |

| Chloroacetyl CH₂ | ~4.1 | ~43 |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for separating its D- and L-enantiomers.

For purity analysis, a reversed-phase HPLC method using a C18 column is typically employed. nih.gov A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile, often with an acid additive such as formic acid or trifluoroacetic acid, can effectively separate the main compound from any starting materials or side products. Detection is commonly performed using a UV detector, monitoring the absorbance of the phenyl group around 254 nm.

The separation of the D- and L-enantiomers requires a chiral chromatography strategy. This can be achieved in two main ways:

Chiral Stationary Phase (CSP): This is the most common approach. Columns with a chiral selector immobilized on the solid support, such as a cyclodextrin-based or a crown ether-based phase (e.g., Crownpak CR+), can achieve baseline separation of the enantiomers. researchgate.net

Chiral Mobile Phase Additive (CMPA): A chiral selector, such as a copper(II) complex with an L-amino acid like L-histidine or L-phenylalanine, is added to the mobile phase. researchgate.net This forms transient diastereomeric complexes with the D- and L-enantiomers of the analyte, which can then be separated on a standard achiral column (e.g., C18). researchgate.net

Illustrative HPLC Conditions for Chiral Separation

This table provides representative conditions based on established methods for separating D,L-amino acids and their derivatives. researchgate.netresearchgate.net

| Parameter | Chiral Stationary Phase Method | Chiral Mobile Phase Additive Method |

|---|---|---|

| Column | Chiral selector column (e.g., Crownpak CR+) | Standard C18 reversed-phase column |

| Mobile Phase | Perchloric acid solution (pH ~1.5) | Aqueous buffer with Cu(II) salt and a chiral ligand (e.g., L-Histidine) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.8 - 1.2 mL/min |

| Detection | UV at 210 nm or 254 nm | UV at 254 nm |

| Expected Result | Two distinct peaks corresponding to the D- and L-enantiomers. | Two separated peaks for the diastereomeric complexes. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information on the functional groups and intermolecular interactions, such as hydrogen bonding, within this compound.

FTIR and Raman are complementary techniques. In general, polar bonds with strong dipole moment changes (e.g., C=O, N-H) yield intense IR bands, while non-polar bonds with significant polarizability changes (e.g., aromatic C-C) produce strong Raman signals. researchgate.netnih.gov

Key vibrational modes for this compound include:

Amide Bands: The Amide I band (mainly C=O stretching) and Amide II band (N-H bending and C-N stretching) are sensitive to conformation and hydrogen bonding. nih.gov

Carboxylic Acid: A strong C=O stretching vibration is expected for the terminal carboxyl group.

Aromatic Ring: Characteristic bands for the monosubstituted benzene (B151609) ring, including the ring breathing mode, are prominent, especially in the Raman spectrum. researchgate.net

C-Cl Bond: A stretching vibration for the carbon-chlorine bond is expected in the lower frequency region of the IR spectrum.

Analysis of the N-H and O-H stretching regions (typically 3000-3500 cm⁻¹) can provide insight into the hydrogen-bonding network within the solid-state structure of the compound. nih.govresearchgate.net

Characteristic Vibrational Frequencies for this compound

This table presents expected wavenumber ranges (cm⁻¹) for key functional groups based on data from phenylalanine and related peptide structures. researchgate.netnih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide | 3250 - 3350 | 3250 - 3350 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | CH₂ groups | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1750 | 1700 - 1750 |

| Amide I (C=O Stretch) | Amide | 1630 - 1680 | 1630 - 1680 |

| C=C Stretch | Phenyl Ring | 1580 - 1610 | 1580 - 1610 |

| Amide II (N-H Bend) | Amide | 1510 - 1570 | 1510 - 1570 |

| Phenyl Ring Breathing | Phenyl Ring | Weak | ~1003 |

Computational Chemistry and Molecular Modeling of Chloroacetylglycyl D,l Phenylalanine

Molecular Dynamics Simulations to Predict Conformational Preferences and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. ethz.ch By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational preferences and inherent flexibility of a molecule like Chloroacetylglycyl-D,L-phenylalanine in various environments.

Research Application: For this compound, an MD simulation would be initiated by defining a starting 3D structure. This structure would then be placed in a simulated environment, such as a box of explicit water molecules, to mimic physiological conditions. The system's energy is first minimized to remove any unfavorable starting contacts. Subsequently, the simulation is run for a duration ranging from nanoseconds to microseconds, tracking the trajectory of each atom.

Analysis of the resulting trajectory allows for the characterization of the molecule's dynamic behavior. Key dihedral angles, such as the phi (Φ) and psi (Ψ) angles of the peptide backbone, are monitored to map the accessible conformational space, often visualized in a Ramachandran plot. rsc.org Studies on similar short peptides show that they often exhibit distinct conformational preferences, such as adopting β-strand or polyproline II (PII) conformations in solution. rsc.orgnih.gov Clustering the simulation snapshots based on atomic positions reveals the most stable and frequently occurring conformations. This analysis can predict, for instance, whether the chloroacetyl group is likely to fold back towards the phenylalanine ring or remain extended. Such simulations are crucial for understanding how the molecule might present itself to a biological target. ethz.chplos.org

Illustrative Data: Conformational Cluster Analysis

| Cluster ID | Population (%) | Average RMSD (Å) | Representative Dihedral Angles (Φ, Ψ) | Description |

|---|---|---|---|---|

| 1 | 45.3 | 0.85 | -120°, +130° | Extended β-strand like conformation |

| 2 | 28.1 | 1.10 | -75°, +145° | Polyproline II (PII) type helix |

| 3 | 15.5 | 1.25 | +60°, +30° | Turn-like structure with potential intramolecular H-bond |

| 4 | 11.1 | 1.50 | Other minor, flexible states |

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). springernature.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule within the active site of a target protein.

Research Application: For this compound, docking studies would be employed to screen for potential protein targets or to understand its interaction with a known receptor. The process involves preparing the 3D structures of both the ligand and the protein. The protein's binding pocket is defined, and a docking algorithm then samples a vast number of possible ligand conformations and orientations within that site. mdpi.com Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

The results of a docking study are a set of predicted binding poses ranked by their scores. Analysis of the top-ranked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, a docking study might predict that the phenyl group of the phenylalanine residue fits into a hydrophobic pocket of the receptor, while the chloroacetyl group forms a specific interaction with a nearby amino acid residue. nih.gov These predictions are crucial for generating hypotheses about the molecule's mechanism of action and for guiding the rational design of more potent derivatives. arxiv.org

Illustrative Data: Predicted Binding Interactions and Affinities

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Enzyme X (e.g., a protease) | -8.2 | Tyr150, Leu99, Gly126 | Hydrophobic contact (phenyl ring with Leu99), H-bond (carbonyl O with Tyr150) |

| Enzyme Y (e.g., a kinase) | -7.5 | Val34, Phe80, Asp145 | Hydrophobic contact (phenyl ring with Phe80), H-bond (NH with Asp145) |

| Receptor Z | -6.1 | Ile67, Ser92 | Hydrophobic contact (chlorine with Ile67), H-bond (carbonyl O with Ser92) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) can provide highly accurate information about molecular orbitals, charge distribution, and chemical reactivity.

Research Application: For this compound, QC calculations would elucidate its fundamental electronic properties. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

An electrostatic potential (ESP) map can also be generated, which visualizes the charge distribution across the molecule. This map would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. It is expected that the carbonyl oxygens and the chlorine atom would be regions of negative potential, while the amide protons would be regions of positive potential. This information is critical for profiling the molecule's reactivity. For instance, the chloroacetyl group is a known electrophilic moiety, and QC calculations can quantify the partial positive charge on the adjacent carbon atom, predicting its susceptibility to nucleophilic attack. This is vital for understanding potential covalent interactions with biological targets, such as cysteine residues in proteins. nih.govnih.gov

Illustrative Data: Key Quantum Chemical Descriptors

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. researchgate.net |

| Dipole Moment | 3.5 Debye | Measure of the molecule's overall polarity. |

| ESP Min/Max | -0.05 / +0.08 a.u. | Indicates regions of negative (nucleophilic) and positive (electrophilic) potential. |

Development of Quantitative Structure-Property Relationships (QSPR) and QSAR Models for Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical regression or classification models that correlate a molecule's biological activity (QSAR) or physicochemical properties (QSPR) with its structural features, known as molecular descriptors. researchgate.net These models are essential for predicting the properties of new, unsynthesized compounds. researchgate.netfrontiersin.org

Research Application: To develop a QSAR model for derivatives of this compound, a training set of analogous compounds with known experimental activities (e.g., enzyme inhibition) would be required. For each compound in the set, a wide range of molecular descriptors would be calculated, including constitutional, topological, geometric, and electronic parameters. Statistical methods like multiple linear regression (MLR) or machine learning algorithms like random forest (RF) or support vector machines (SVM) are then used to build a mathematical equation linking a subset of these descriptors to the observed activity. nih.gov

Once a statistically robust and validated model is created, it can be used to predict the activity of new, virtual derivatives of this compound. acs.org For example, a model could be used to predict how substituting the chlorine atom with fluorine or bromine, or modifying the phenylalanine ring, would affect the compound's potency. This in silico screening approach significantly accelerates the optimization process by prioritizing the most promising derivatives for synthesis and testing. manchester.ac.ukresearchgate.net

Illustrative Data: Example QSAR Model Equation

| Hypothetical QSAR Model for IC₅₀ Prediction | |

|---|---|

| Equation | log(1/IC₅₀) = 0.75 * ClogP - 0.21 * TPSA + 1.5 * (N_HDon) + 2.3 |

| Descriptors Used | ClogP (lipophilicity), TPSA (Topological Polar Surface Area), N_HDon (Number of Hydrogen Bond Donors) |

| Model Statistics | R² = 0.88, Q² = 0.75 |

| Interpretation | The model suggests that higher lipophilicity and more hydrogen bond donors increase activity, while a larger polar surface area decreases it. |

In Silico Prediction of Synthetic Accessibility and Reaction Pathways

Predicting the ease of synthesis for a novel compound is a critical component of computational chemistry, ensuring that designed molecules are practically achievable in the laboratory. nih.gov Algorithms for synthetic accessibility (SA) and retrosynthesis can analyze a molecular structure and propose potential reaction pathways.

Research Application: For this compound itself, the synthesis is straightforward via standard peptide coupling. However, for novel derivatives designed using QSAR or docking, predicting synthetic accessibility becomes crucial. SA scores can be calculated for a virtual library of derivatives, which estimate the complexity of a molecule based on factors like fragment prevalence in known databases and the number of complex stereocenters. researchgate.net Molecules with poor (high) SA scores can be deprioritized early in the design phase.

Furthermore, retrosynthesis prediction tools can be applied to a target derivative. nih.gov These programs use databases of known chemical reactions to work backward from the target molecule, breaking it down into simpler, commercially available precursors. acs.org For a derivative of this compound, such a tool might suggest a pathway starting from a modified phenylalanine, which is then coupled to chloroacetylglycine. This helps chemists to devise and evaluate potential synthetic routes before entering the lab, saving time and resources. acs.orgchemrxiv.org

Illustrative Data: Synthetic Accessibility Scores for Derivatives

| Derivative ID | Modification | SA Score (1=easy, 10=hard) | Predicted Feasibility |

|---|---|---|---|

| CAGP-F | Fluoro- substitution on phenyl ring | 2.5 | High (precursor available) |

| CAGP-Naphthyl | Phenylalanine replaced with Naphthylalanine | 3.1 | High (precursor available) |

| CAGP-Thiazole | Phenyl ring replaced with a complex thiazole (B1198619) heterocycle | 5.8 | Moderate (multi-step precursor synthesis needed) |

| CAGP-CycProp | Chloroacetyl replaced with Cyclopropylcarbonyl | 4.2 | High |

Emerging Research Avenues and Future Perspectives for Chloroacetylglycyl D,l Phenylalanine Research

The dipeptide Chloroacetylglycyl-D,L-phenylalanine represents a unique chemical entity at the intersection of peptide chemistry and functionalized molecular design. Its structure, combining a reactive chloroacetyl group, a flexible glycine (B1666218) linker, and a racemic phenylalanine containing a proteolytically resistant D-enantiomer, opens up numerous avenues for future scientific exploration. The following sections detail prospective research directions that could leverage the distinct properties of this compound.

Q & A

Q. What are the optimal coupling reagents and reaction conditions for synthesizing Chloroacetylglycyl-D,L-phenylalanine?

The synthesis of chloroacetylated peptides requires precise control of coupling reagents and reaction parameters. For example, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is commonly used to activate carboxyl groups, facilitating peptide bond formation between chloroacetic acid and glycyl-D,L-phenylalanine. Temperature (typically 0–25°C) and pH (maintained near neutrality to avoid racemization) are critical for yield optimization. Post-activation, the reaction mixture should be stirred for 4–6 hours under inert gas to minimize side reactions .

Q. How can researchers purify this compound to remove unreacted starting materials?

Purification often involves a combination of solvent extraction and chromatography. After synthesis, the crude product is dissolved in ethyl acetate and washed with aqueous solutions (e.g., 1M HCl, NaHCO₃) to remove unreacted glycine or phenylalanine derivatives. Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is recommended for final purification. Monitor purity via LC-MS, targeting ≥95% homogeneity .

Q. What analytical methods are most reliable for confirming the structure of this compound?

A multi-technique approach is essential:

- NMR : ¹H and ¹³C NMR to confirm backbone connectivity and chloroacetyl group presence.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- Chiral HPLC : To distinguish D- and L-enantiomers using a chiral stationary phase (e.g., Chirobiotic T column) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by the racemic nature of this compound?

Q. What experimental strategies mitigate racemization during this compound synthesis?

Racemization occurs under basic conditions or prolonged reaction times. Mitigation methods include:

- Low-Temperature Reactions : Conduct couplings at 0–4°C.

- Buffered pH : Use HOBt/DIPEA to maintain pH 6–6.

- Coupling Reagent Selection : Replace EDC with less racemization-prone reagents like HATU or OxymaPure .

Q. How can researchers design experiments to study the metabolic stability of this compound in biological systems?

- In Vitro Assays : Incubate the compound with liver microsomes or plasma at 37°C, sampling at intervals (0, 30, 60, 120 min) for LC-MS quantification.

- Isotope Labeling : Synthesize a ¹³C-labeled analog to track degradation pathways via isotopic tracing.

- Enzyme Inhibition : Co-incubate with protease inhibitors (e.g., PMSF) to identify enzymes responsible for hydrolysis .

Methodological Challenges and Data Analysis

Q. Why do discrepancies arise in reported melting points or spectral data for this compound?

Variations may stem from:

Q. How should researchers optimize reaction yields when scaling up this compound synthesis?

Scale-up challenges include heat dissipation and mixing efficiency. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.